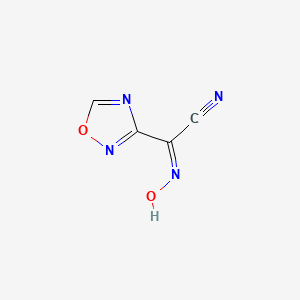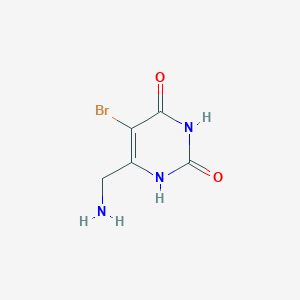
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine typically involves the condensation of thymine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Lamivudine: A nucleoside analog used in the treatment of hepatitis B and HIV.
Uniqueness
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is unique due to its specific stereochemistry and the presence of the dioxolane ring, which can confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
136982-90-6 |
|---|---|
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1 |
Clave InChI |
BCAWWPAPHSAUQZ-NKWVEPMBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


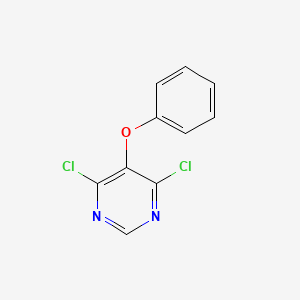
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
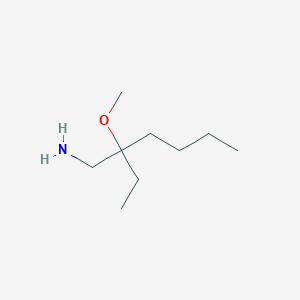

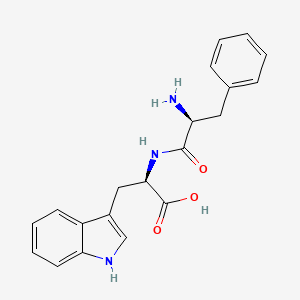


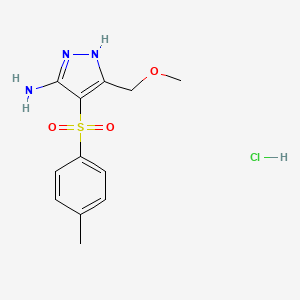
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
